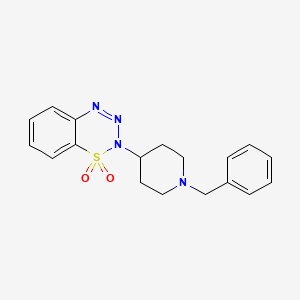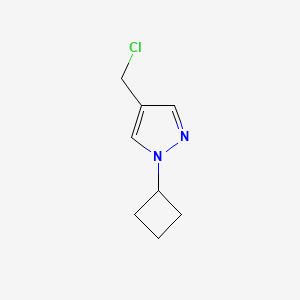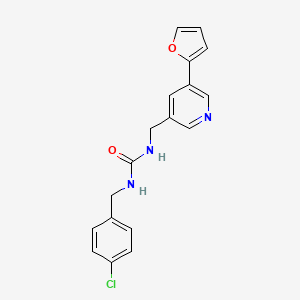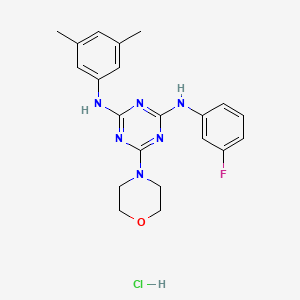
2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione (BPT) is a novel compound with potential applications in scientific research. BPT is a heterocyclic compound that belongs to the benzothiatriazine family and has been studied for its potential as a building block for a range of organic compounds. It is a colorless solid with a melting point of approximately 170°C and a boiling point of approximately 200°C. BPT is soluble in water, alcohol, and many organic solvents.
Scientific Research Applications
Fluorescent Ligands for Receptor Visualization
A study focused on synthesizing environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structure, indicative of potential applications in receptor visualization and neuroscience research. These compounds, including derivatives related to the queried chemical structure, displayed high receptor affinity and promising fluorescence properties for cellular imaging applications (Lacivita et al., 2009).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a class related to the queried compound, highlighted their potent anti-acetylcholinesterase (anti-AChE) activity. This suggests their potential utility in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down acetylcholine (Sugimoto et al., 1990).
Organic Crystal Engineering
The hydrogen-bond association studies of certain piperazine derivatives in organic crystal engineering reveal insights into the molecular interactions and crystallization behaviors of these compounds. This research aids in understanding the solid-state properties of pharmaceutical compounds, which is crucial for drug formulation and stability (Weatherhead-Kloster et al., 2005).
Antimicrobial and Anticancer Activity
Several studies have synthesized and evaluated piperazine derivatives for their antimicrobial and anticancer activities. For instance, diketopiperazine derivatives from marine-derived Streptomyces sp. showed promising anti-H1N1 influenza virus activity, highlighting the therapeutic potential of these compounds in treating viral infections (Wang et al., 2013). Additionally, novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety were synthesized and showed considerable antimicrobial, antifungal, and anthelmintic activity, indicating their potential in developing new antimicrobial agents (Saingar et al., 2011).
properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-1λ6,2,3,4-benzothiatriazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24)18-9-5-4-8-17(18)19-20-22(25)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPNBAXCIRCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=NC3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2577588.png)
![tert-butyl 4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B2577590.png)
![2-Ethyl-5-((3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577592.png)
![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B2577593.png)
![Tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2577594.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)






![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)